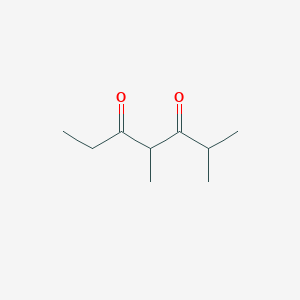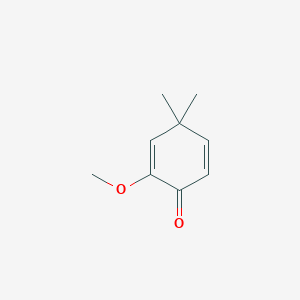
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadienone and features a methoxy group and two methyl groups attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the methoxylation of 4,4-dimethylcyclohexa-2,5-dien-1-one. One common method includes the reaction of 4,4-dimethylcyclohexa-2,5-dien-1-one with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted cyclohexadienones depending on the reagents used.
Scientific Research Applications
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the cyclohexadienone ring play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-Methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
42117-30-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methoxy-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-9(2)5-4-7(10)8(6-9)11-3/h4-6H,1-3H3 |
InChI Key |
TZGXLXCVVCKTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C(=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


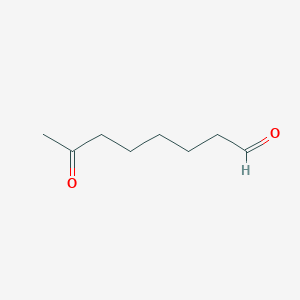

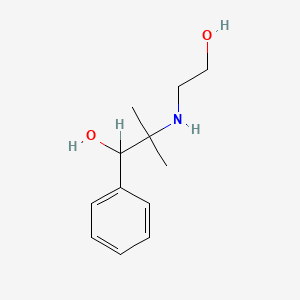


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
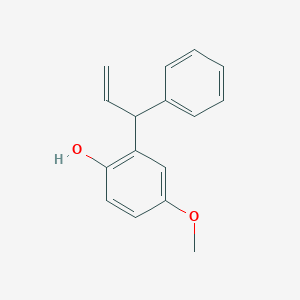
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
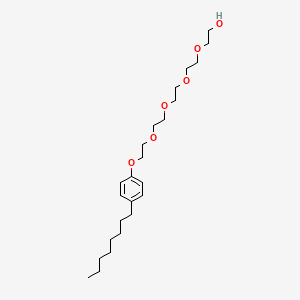
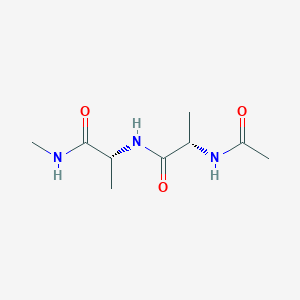
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
